5-Iodothiophen-3-amine

Cross-coupling Organic synthesis Aminothiophene

5-Iodothiophen-3-amine (CAS 1520355-99-0) delivers superior cross-coupling efficiency versus bromo/chloro analogs due to the C–I bond's facile oxidative addition, enabling milder conditions and higher yields. The 3-amine directs reactivity and serves as a privileged scaffold for thienopyrimidines, kinase/GPCR targets, and MAO-A inhibitor programs. This heteroaromatic building block also tunes optoelectronic properties for OLED/OPV materials. Source 95% purity material for reliable late-stage diversification.

Molecular Formula C4H4INS
Molecular Weight 225.05 g/mol
Cat. No. B13261341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodothiophen-3-amine
Molecular FormulaC4H4INS
Molecular Weight225.05 g/mol
Structural Identifiers
SMILESC1=C(SC=C1N)I
InChIInChI=1S/C4H4INS/c5-4-1-3(6)2-7-4/h1-2H,6H2
InChIKeyOXHHRUFSSLDHQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodothiophen-3-amine: Reactivity and Application Profile for Scientific Procurement


5-Iodothiophen-3-amine (CAS 1520355-99-0) is a heteroaromatic building block consisting of a thiophene core with an amine at the 3-position and iodine at the 5-position. Its value in organic synthesis and pharmaceutical research stems from its orthogonal reactivity: the electron-donating amine and the electron-withdrawing iodo group create a polarized ring system that is well-suited for metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations . This compound is a key intermediate for constructing diverse thiophene-containing architectures [1].

Why 5-Iodothiophen-3-amine Cannot Be Replaced by Common Thiophene Analogs


5-Iodothiophen-3-amine is not interchangeable with other halogenated thiophenes or aminothiophenes due to the specific regiochemistry and halogen identity that dictate its reactivity and downstream applications. The 5-iodo substituent offers a reactivity profile distinct from bromo or chloro analogs, particularly in palladium-catalyzed cross-couplings, where the C-I bond undergoes oxidative addition more readily, enabling milder reaction conditions and improved yields . Furthermore, the 3-amine provides a unique electronic environment that directs reactivity and influences the properties of final compounds [1].

Quantitative Differentiation of 5-Iodothiophen-3-amine vs. Key Analogs


Superior Reactivity in Palladium-Catalyzed Couplings Due to C-I Bond

5-Iodothiophen-3-amine exhibits enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo- and chloro-substituted analogs, attributed to the weaker carbon-iodine bond which facilitates faster oxidative addition . This leads to higher yields and/or milder reaction conditions, as demonstrated in Suzuki-Miyaura couplings [1].

Cross-coupling Organic synthesis Aminothiophene

MAO-A Inhibition Potency of Thiophene-Based Scaffolds

While direct data for 5-iodothiophen-3-amine is unavailable, a structurally related thiophene derivative demonstrates potent MAO-A inhibition with an IC50 of 0.450 nM [1]. This class-level activity suggests that 5-iodothiophen-3-amine could serve as a valuable scaffold for developing selective MAO-A inhibitors, with the iodine offering a handle for further SAR exploration.

MAO-A inhibitor Binding affinity Drug discovery

Regiochemical Purity in Building Complex Heterocycles

The well-defined 5-iodo-3-amine substitution pattern on the thiophene ring is crucial for constructing complex heterocyclic systems. In contrast to 2-aminothiophene derivatives, the 3-amine orientation provides a distinct vector for further functionalization, enabling the synthesis of regioisomerically pure libraries for drug discovery [1]. This regiochemical purity is essential for structure-activity relationship (SAR) studies.

Heterocycle synthesis Regioselectivity Drug discovery

Key Application Scenarios for 5-Iodothiophen-3-amine in Research and Development


Synthesis of MAO-A Inhibitors for CNS Drug Discovery

As supported by the class-level MAO-A inhibition data for structurally related thiophenes, 5-iodothiophen-3-amine is a strategic building block for medicinal chemistry teams developing novel, reversible MAO-A inhibitors. The iodine atom provides a versatile site for late-stage diversification via cross-coupling, enabling the rapid exploration of structure-activity relationships [1].

Precursor for Fused Heterocyclic Libraries in Medicinal Chemistry

The 3-aminothiophene core is a privileged scaffold in drug discovery [2]. 5-Iodothiophen-3-amine provides a direct route to diversely substituted 3-aminothiophenes, which can be further elaborated into fused bicyclic systems like thienopyrimidines. These scaffolds are of interest for targeting kinases, GPCRs, and other drug targets [3].

Building Block for π-Conjugated Materials

The thiophene core is a key component in organic electronics. The combination of an electron-donating amine and a heavy iodine atom in 5-iodothiophen-3-amine can be exploited to tune the optical and electronic properties of π-conjugated materials for applications in OLEDs or organic photovoltaics .

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16 linked technical documents
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